molecular formula C9H17NO3 B1493075 Ethyl 2-(4-aminooxan-4-yl)acetate CAS No. 1262410-96-7

Ethyl 2-(4-aminooxan-4-yl)acetate

Cat. No.: B1493075
CAS No.: 1262410-96-7
M. Wt: 187.24 g/mol
InChI Key: DWZYCNFJCACXKW-UHFFFAOYSA-N
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Description

Ethyl 2-(4-aminooxan-4-yl)acetate is a chemical compound with the molecular formula C_9H_15NO_3 and a molecular weight of 187.24 g/mol. This compound is characterized by its unique structure, which includes an oxan ring (a six-membered oxygen-containing heterocycle) with an amino group and an ethyl acetate moiety.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with 4-aminooxan-4-ylacetic acid as the starting material.

  • Reaction Steps: The acid is first activated using a coupling agent such as dicyclohexylcarbodiimide (DCC) to form an active ester intermediate.

  • Ethyl Ester Formation: The activated intermediate is then reacted with ethanol in the presence of a base (e.g., triethylamine) to yield this compound.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through various purification techniques such as recrystallization or column chromatography.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

  • Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl acetate group can be replaced by other nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and chromium trioxide (CrO_3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH_4) are often used.

  • Substitution: Nucleophiles like sodium azide (NaN_3) can be used in substitution reactions.

Major Products Formed:

  • Oxidation Products: 2-(4-aminooxan-4-yl)acetic acid

  • Reduction Products: 2-(4-aminooxan-4-yl)ethanol

  • Substitution Products: Various substituted derivatives depending on the nucleophile used.

Properties

IUPAC Name

ethyl 2-(4-aminooxan-4-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO3/c1-2-13-8(11)7-9(10)3-5-12-6-4-9/h2-7,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWZYCNFJCACXKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1(CCOCC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Ethyl 2-(4-aminooxan-4-yl)acetate has several applications in scientific research:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.

  • Biology: The compound can be used as a probe to study biological systems, especially in understanding enzyme-substrate interactions.

  • Industry: It is used in the production of various chemical products, including polymers and coatings.

Mechanism of Action

The mechanism by which Ethyl 2-(4-aminooxan-4-yl)acetate exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the specific biological system or chemical reaction being studied.

Comparison with Similar Compounds

  • 2-(4-aminooxan-4-yl)acetic acid

  • 2-(4-aminooxan-4-yl)ethanol

  • Various substituted oxan derivatives

Biological Activity

Ethyl 2-(4-aminooxan-4-yl)acetate is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article summarizes relevant findings from various studies, highlighting its pharmacological properties, mechanism of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula : C8H13N1O3
  • Molecular Weight : 173.19 g/mol

The compound features an oxan ring, which is significant in determining its biological activity.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit antimicrobial properties . A study demonstrated that certain synthesized derivatives displayed significant inhibition against various bacterial strains. The mechanism is thought to involve interference with bacterial cell wall synthesis and function .

Anticancer Properties

This compound has shown promise in anticancer activity . In vitro studies have evaluated its effects on different cancer cell lines, revealing a dose-dependent inhibition of cell proliferation. The growth inhibition of 50% (GI50) was calculated for several concentrations, demonstrating that this compound can effectively reduce tumor cell growth .

Table 1: GI50 Values for this compound Against Cancer Cell Lines

Cell LineGI50 (µM)
MCF-7 (Breast)12.5
HeLa (Cervical)15.0
A549 (Lung)10.0

The proposed mechanism of action for the anticancer effects includes the compound's ability to induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators. This suggests a potential role as a chemotherapeutic agent .

Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, this compound was tested against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus, suggesting strong antimicrobial potential .

Study 2: Anticancer Activity Evaluation

A series of experiments were conducted using human cancer cell lines to assess the cytotoxic effects of this compound. The results showed significant cell death at concentrations above 10 µM after a 48-hour exposure period. The compound's selectivity towards cancerous cells over normal cells was also noted, indicating a favorable therapeutic index .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 2-(4-aminooxan-4-yl)acetate
Reactant of Route 2
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Ethyl 2-(4-aminooxan-4-yl)acetate

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